A Technical Guide to the Discovery and Synthesis of Oseltamivir, a Neuraminidase Inhibitor
A Technical Guide to the Discovery and Synthesis of Oseltamivir, a Neuraminidase Inhibitor
Disclaimer: Initial searches for a compound designated "IBG3" did not yield any publicly available scientific data. It is presumed that "IBG3" is a placeholder, proprietary, or otherwise non-public compound. To fulfill the structural and technical requirements of the user request, this guide will focus on the well-documented antiviral agent Oseltamivir (marketed as Tamiflu®) as a representative case study.
Introduction: Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme, which is essential for the replication of influenza A and B viruses.[1][2] Approved for medical use in the United States in 1999, it was the first orally active neuraminidase inhibitor and is on the World Health Organization's List of Essential Medicines.[3] This document provides a detailed overview of its discovery through rational drug design, its mechanism of action, key quantitative data, and a representative chemical synthesis protocol.
Discovery and Mechanism of Action
Oseltamivir was discovered by scientists at Gilead Sciences through a process of rational drug design.[4] This process utilized X-ray crystal structures of sialic acid analogues bound to the active site of the influenza neuraminidase enzyme to inform the design of potent carbocyclic inhibitors.[4] The research led to the identification of GS 4104, later named oseltamivir, as a promising candidate for oral administration.[4] In 1996, Gilead Sciences licensed the relevant patents to Hoffmann-La Roche for final development and commercialization.[3][5]
Oseltamivir is a prodrug, meaning it is administered in an inactive form, oseltamivir phosphate.[2] After oral ingestion, it is readily absorbed and converted by esterases, primarily in the liver, into its active form, oseltamivir carboxylate.[1][2]
The active metabolite inhibits the influenza virus's neuraminidase enzyme.[6] This enzyme is a glycoprotein found on the surface of the virus that is critical for the release of newly formed virus particles from infected host cells.[2] By cleaving sialic acid residues on the host cell surface, neuraminidase allows the new virions to detach and spread the infection.[2] Oseltamivir carboxylate, being an analogue of sialic acid, acts as a competitive inhibitor, binding to the active site of the neuraminidase enzyme.[2][3] This action prevents the enzyme from cleaving sialic acid, trapping the new virions on the host cell surface and halting their release and spread throughout the body.[6][7]
Visualized Mechanism of Action
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory action of Oseltamivir.
Quantitative Data
The efficacy and pharmacokinetic properties of Oseltamivir have been extensively studied. The data below is summarized for clarity.
Table 1: In Vitro Efficacy of Oseltamivir Carboxylate (IC₅₀)
| Influenza Virus Type/Subtype | Mean IC₅₀ (nM) | Assay Method Reference |
| Influenza A/H1N1 | 0.92 - 1.34 | [8][9] |
| Influenza A/H3N2 | 0.5 - 0.67 | [8][9] |
| Influenza B | 8.8 - 13.0 | [8][9] |
| IC₅₀ (50% inhibitory concentration) values can vary based on the specific viral strains and assay methods used.[9] |
Table 2: Pharmacokinetic Properties of Oseltamivir in Adults
| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active) | Reference(s) |
| Oral Bioavailability | >80% (as active metabolite) | - | [1][3] |
| Protein Binding | 42% | 3% | [1] |
| Metabolism | Extensively converted by hepatic esterases | Not further metabolized | [1] |
| Elimination Half-life | 1 - 3 hours | 6 - 10 hours | [1][3] |
| Excretion | >90% renal (as active metabolite) | >90% renal | [1][3] |
| Cmax (75mg dose) | 65 ng/mL | 348 ng/mL | [1] |
| AUC₀₋₁₂ (75mg dose) | 112 ng·h/mL | 2719 ng·h/mL | [1] |
Synthesis of Oseltamivir
The commercial synthesis of Oseltamivir starts from shikimic acid, which can be harvested from Chinese star anise or produced via fermentation using recombinant E. coli.[10] Numerous synthetic routes have been published since its discovery.[5] Below is a workflow and a representative experimental protocol for an azide-free synthesis developed by Roche.[10][11]
This diagram outlines a key azide-free pathway from (-)-Shikimic Acid to Oseltamivir.
This protocol is a summarized representation of key transformations in an azide-free synthesis route similar to those developed by Roche.[10][11] It assumes the starting material is the mesylate derived from shikimic acid in three steps (esterification, ketalization, and mesylation).[10]
Step 1: Epoxide Formation
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The starting mesylate compound is dissolved in a suitable organic solvent (e.g., dichloromethane).
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The solution is treated with a base, such as potassium bicarbonate, to induce an intramolecular substitution reaction.
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This reaction forms the corresponding epoxide.
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The reaction mixture is worked up through an aqueous extraction, and the organic layer is dried and concentrated under reduced pressure to yield the crude epoxide, which may be purified by chromatography.
Step 2: Aziridine Formation and Ring Opening
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The epoxide is dissolved in a solvent like acetonitrile.
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A primary amine nucleophile (e.g., allylamine) is added to the solution.
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A Lewis acid catalyst (e.g., a ytterbium triflate) is introduced to promote the regioselective opening of the epoxide, which subsequently forms an aziridine intermediate in situ.
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The aziridine is then opened by reaction with 3-pentanol in the presence of a Lewis acid like boron trifluoride etherate.
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This step introduces the characteristic pentan-3-yloxy side chain of oseltamivir.
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The product is isolated after an appropriate aqueous workup and purification.
Step 3: Acylation and Salt Formation
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The amino ether product from the previous step is dissolved in a solvent such as dichloromethane.
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An acylating agent, typically acetic anhydride, is added in the presence of a base (e.g., pyridine or triethylamine) to acetylate the amino group.
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After the reaction is complete, the mixture is washed, dried, and concentrated.
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The resulting free base of oseltamivir is dissolved in a suitable solvent (e.g., ethanol or isopropanol).
-
A solution of phosphoric acid in the same solvent is added dropwise to precipitate oseltamivir phosphate.
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The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final, stable drug substance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 3. Oseltamivir - Wikipedia [en.wikipedia.org]
- 4. Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 8. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 11. york.ac.uk [york.ac.uk]
